1H-Pyrazolo[3,4-d]pyrimidine Core: A Technical Guide for Drug Development Professionals
1H-Pyrazolo[3,4-d]pyrimidine Core: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Physicochemical Properties, Characterization, and Therapeutic Significance of a Privileged Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This bicyclic system, an isostere of the purine nucleus, serves as a crucial building block for designing targeted therapeutic agents, particularly in oncology.[3][4] Its structural similarity to the adenine moiety of ATP allows derivatives to act as competitive inhibitors for a variety of kinases, playing a pivotal role in modulating cellular signaling pathways.[4][5][6]
This technical guide provides a comprehensive characterization of the 1H-pyrazolo[3,4-d]pyrimidine core, detailing its physicochemical properties, spectroscopic data, and crystallographic structure. It also outlines key experimental protocols for its synthesis and analysis and visualizes its role in critical signaling pathways, offering a valuable resource for researchers and scientists in the field of drug discovery and development.
Physicochemical and Structural Properties
The 1H-pyrazolo[3,4-d]pyrimidine core is a planar, aromatic heterocyclic system.[7][8] Its fundamental structure consists of a pyrazole ring fused to a pyrimidine ring. The presence of multiple nitrogen atoms allows for diverse substitution patterns, enabling the fine-tuning of its physicochemical and pharmacological properties.
Core Structure Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄ | [9] |
| Molecular Weight | 120.11 g/mol | [9] |
| IUPAC Name | 1H-pyrazolo[3,4-d]pyrimidine | [9] |
| CAS Number | 271-80-7 | [9] |
| pKa (Strongest Acidic) | 9.1 | |
| pKa (Strongest Basic) | 4.28 | |
| logP | -0.2 |
X-Ray Crystallography
X-ray diffraction studies of 1H-pyrazolo[3,4-d]pyrimidine derivatives have provided precise insights into their three-dimensional structure. For instance, in the crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, the pyrazolo[3,4-d]pyrimidine ring system is planar.[7][8] The planarity of the core is a crucial feature for its interaction with the ATP binding sites of kinases. The dihedral angle between the pyrazolopyrimidine core and substituted phenyl rings can vary, influencing the molecule's overall conformation and binding affinity.[1][7][8]
Spectroscopic Characterization
The structural elucidation of the 1H-pyrazolo[3,4-d]pyrimidine core and its derivatives relies heavily on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of synthesized derivatives.
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¹H NMR: The proton spectra of pyrazolo[3,4-d]pyrimidine derivatives typically show characteristic signals for the protons on the pyrazole and pyrimidine rings. For example, in 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one, the pyrazole CH proton appears as a singlet around δ 7.74 ppm.[10] The chemical shifts of these protons are influenced by the nature and position of substituents. Exchangeable protons, such as those on NH groups, are also observable and can be confirmed by D₂O exchange experiments.[5][10]
-
¹³C NMR: The carbon spectra provide information about all the carbon atoms in the molecule. In a substituted pyrazolo[3,4-d]pyrimidine, the carbon atoms of the core heterocyclic rings resonate at characteristic chemical shifts. For instance, in 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the carbon signals for the pyrazolopyrimidine core appear at specific ppm values, confirming the fused ring structure.[11]
Table of Representative ¹H and ¹³C NMR Data for a Substituted 1H-Pyrazolo[3,4-d]pyrimidine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-CH | 7.73 (s) | 142.07 (C-3) |
| Pyrimidine-NH | 12.4 (s, D₂O exchangeable) | - |
| C-3a | - | 108.22 |
| C-7a | - | 142.83 |
| C-6 | - | 155.6 |
| C=O | - | 161.0 |
| Data for 6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one.[10] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic functional groups. The IR spectra of 1H-pyrazolo[3,4-d]pyrimidine derivatives typically show stretching bands for N-H groups in the range of 3100-3400 cm⁻¹.[12][13] Carbonyl (C=O) stretching vibrations are observed around 1640-1670 cm⁻¹ in pyrimidinone derivatives.[10][12] Aromatic C-H and C=C stretching bands are also present.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the synthesized derivative.[10][12]
Experimental Protocols
The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aminopyrazole precursor.
General Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
A widely used method for the synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative involves the reaction of an aminopyrazole carbonitrile with formic acid.[7][8]
Experimental Workflow for Synthesis
Detailed Protocol:
-
Reaction Setup: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) is heated in formic acid (10 ml).[8]
-
Heating: The reaction mixture is heated at 383–385 K for 6 hours.[8]
-
Precipitation: After cooling, the mixture is poured into ice-water, leading to the precipitation of the product.[8]
-
Isolation: The resulting precipitate is filtered off and dried.[8]
-
Purification: The crude product is recrystallized from ethanol to yield the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[8]
Role in Signaling Pathways and Drug Development
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[4][14] Its ability to mimic the adenine core of ATP allows it to bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[4][5][6] This has led to the development of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Kinase Inhibition and Downstream Signaling
Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been shown to inhibit a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[3][5][15] Inhibition of these kinases disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.
Generalized Kinase Inhibition Signaling Pathway
This diagram illustrates how 1H-pyrazolo[3,4-d]pyrimidine-based inhibitors act as ATP-competitive inhibitors of receptor tyrosine kinases. By blocking the binding of ATP, these compounds prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival, and ultimately leading to apoptosis. For example, several studies have reported the design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR inhibitors, which have shown significant anti-proliferative activity against various cancer cell lines.[5][6]
Structure-Activity Relationship (SAR)
The versatility of the 1H-pyrazolo[3,4-d]pyrimidine core allows for extensive structure-activity relationship (SAR) studies. Modifications at different positions of the heterocyclic system can significantly impact potency and selectivity. Key positions for modification include:
-
N1-position: Substituents at this position can influence solubility and interactions with the solvent-exposed region of the kinase.
-
C3-position: Modifications here can affect interactions within the hydrophobic pocket of the ATP-binding site.
-
C4- and C6-positions: These positions are often substituted with groups that can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine core represents a highly valuable scaffold for the development of targeted therapies. Its favorable physicochemical properties, well-defined structural characteristics, and amenability to chemical modification have established it as a cornerstone in the design of kinase inhibitors. A thorough understanding of its characterization, as detailed in this guide, is essential for researchers aiming to leverage this privileged structure for the discovery of novel and effective therapeutic agents. The continued exploration of this scaffold holds significant promise for advancing the field of precision medicine, particularly in the fight against cancer.
References
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- 12. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
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